
Encenicline hydrochloride
Overview
Description
Encenicline hydrochloride is a small molecule that acts as a partial, selective agonist of the alpha-7 nicotinic acetylcholine receptor (alpha-7 nAChR). It has been investigated for its potential to treat cognitive deficits associated with conditions such as schizophrenia and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Encenicline hydrochloride can be synthesized using asymmetric synthesis methods. The process involves the use of chiral auxiliaries to achieve the desired stereochemistry. The compound is typically obtained as a white solid .
Industrial Production Methods: The industrial production of this compound involves optimizing reaction conditions to improve yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of salt forms, such as hydrochloride, enhances the compound’s water solubility and stability .
Chemical Reactions Analysis
Types of Reactions: Encenicline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups .
Scientific Research Applications
Alzheimer's Disease
Encenicline has undergone several clinical trials aimed at evaluating its efficacy in patients with mild to moderate Alzheimer's disease. Key findings from these studies include:
- Phase 1/2 Trials : Initial studies indicated that doses ranging from 0.1 to 1 mg/day were safe and well-tolerated, with secondary endpoints suggesting improvements in attention and executive function when used alongside acetylcholinesterase inhibitors like donepezil .
- Phase 2 Trials : A larger study involving 409 participants compared doses of 0.3, 1, and 2 mg/day against a placebo. Results indicated significant improvements in cognitive measures such as attention and verbal fluency at higher doses .
Schizophrenia
Encenicline has also been explored for its effects on cognitive impairment in schizophrenia:
- Phase III Trials : Two global Phase III trials aimed to assess the efficacy of encenicline in stable schizophrenia patients. Although initial results suggested some cognitive improvements, statistical significance was not achieved when comparing encenicline to placebo .
Summary of Clinical Trials
Trial Phase | Condition | Participants | Dosage Range | Primary Outcome Measures | Results Summary |
---|---|---|---|---|---|
Phase 1/2 | Alzheimer's Disease | 49 | 0.1 - 1 mg/day | Safety and tolerability | Safe; improved attention and executive function |
Phase 2 | Alzheimer's Disease | 409 | 0.3, 1, and 2 mg/day | ADAS-Cog scores | Significant cognitive improvements at higher doses |
Phase III | Schizophrenia | ~600 | 3 mg/day | MATRICS Consensus Cognitive Battery (MCCB) | No significant difference from placebo |
Case Studies and Findings
Several studies have documented the effects of encenicline on cognitive functions:
- Cognitive Performance : In a double-blind placebo-controlled study involving patients with schizophrenia, encenicline showed promise in improving cognitive performance on various standardized tests but failed to meet primary efficacy endpoints across larger trials .
- Safety Profile : Encenicline was generally well-tolerated across trials, with mild gastrointestinal issues reported. However, concerns arose regarding serious gastrointestinal events in later phases, leading to a temporary suspension of trials .
Mechanism of Action
Encenicline hydrochloride exerts its effects by selectively binding to and activating the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in modulating neurotransmission and cognitive processes. By acting as a partial agonist, this compound enhances cholinergic transmission without causing excessive activation, which can lead to side effects .
Comparison with Similar Compounds
GTS-21: Another alpha-7 nicotinic acetylcholine receptor agonist with similar cognitive-enhancing properties.
PHA-543,613: A selective alpha-7 nAChR agonist investigated for its potential in treating cognitive deficits.
Bradanicline: A compound with similar receptor selectivity and therapeutic potential
Uniqueness of Encenicline Hydrochloride: this compound is unique in its ability to act as a co-agonist with acetylcholine, sensitizing the alpha-7 nACh receptor to its natural ligand. This property allows it to enhance cognitive function effectively while minimizing side effects associated with over-activation of other nicotinic receptors .
Biological Activity
Encenicline hydrochloride, also known as EVP-6124 or MT-4666, is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR). This compound has garnered attention for its potential therapeutic applications in cognitive impairment associated with schizophrenia and Alzheimer's disease. This article delves into the biological activity of encenicline, highlighting its mechanisms, clinical findings, and relevant research studies.
Encenicline acts primarily as a co-agonist with acetylcholine at the α7-nAChR. By sensitizing these receptors to their natural ligand, encenicline enhances cholinergic transmission, which is crucial for cognitive functions such as memory and attention. This mechanism is particularly relevant in conditions where cholinergic function is compromised, such as in Alzheimer's disease and schizophrenia .
Pharmacological Profile
Property | Details |
---|---|
Chemical Formula | C₁₆H₁₇ClN₂OS |
Molecular Weight | 320.84 g/mol |
Target Receptor | α7-nAChR |
Agonism Type | Partial and selective agonist |
Development Status | Investigational for cognitive impairment |
Encenicline's selective action aims to enhance cognition without the side effects typically associated with broader cholinergic agonists .
Efficacy in Cognitive Impairment
Encenicline has been evaluated in various clinical trials for its efficacy in treating cognitive deficits:
- Phase II Studies : Initial studies indicated that encenicline improved cognitive performance in patients with schizophrenia. A randomized double-blind study demonstrated significant improvements in the Schizophrenia Cognition Rating Scale (SCoRS) compared to placebo (P=0.011) and showed a notable reduction in the Positive and Negative Syndrome Scale (PANSS) scores .
- Phase III Trials : Two large Phase III trials (EVP-6124-015/016) were conducted to assess the efficacy of encenicline in stable patients with schizophrenia. While some improvements were noted, no statistically significant differences were found between encenicline and placebo groups for primary endpoints like the MATRICS Consensus Cognitive Battery (MCCB) scores .
- Alzheimer's Disease Studies : In a Phase 1/2 study involving patients with mild to moderate Alzheimer's disease, encenicline was well tolerated at doses ranging from 0.1 to 1 mg/day over 28 days. Secondary efficacy endpoints suggested improvements in attention and executive function when combined with acetylcholinesterase inhibitors .
Binding Studies
Research utilizing positron emission tomography (PET) has characterized the binding properties of encenicline:
- In vivo studies showed that encenicline achieved less than 10% occupancy of α7-nAChR compared to other compounds like TC-5619, which blocked approximately 40% of receptor binding .
- Autoradiography studies demonstrated concentration-dependent binding patterns across cortical regions, highlighting encenicline's selective engagement with the α7-nAChR .
Case Studies and Observations
Several case studies have illustrated encenicline's potential benefits:
- One study reported that patients receiving encenicline showed improvements in verbal fluency and executive function tests after treatment, reinforcing its role in enhancing cognitive performance .
- Adverse events were generally mild and comparable across treatment groups, with gastrointestinal issues being the most frequently reported side effect .
Q & A
Basic Research Questions
Q. What is the mechanism of action of Encenicline hydrochloride in modulating α7 neuronal nicotinic acetylcholine receptors (α7nAChRs)?
this compound (EVP-6124) acts as a selective partial agonist of α7nAChRs, potentiating acetylcholine-mediated signaling without activating or inhibiting heteromeric α4β2nAChRs . Methodologically, receptor selectivity is confirmed via in vitro binding assays using radiolabeled ligands (e.g., α7nAChR-specific antagonists) and functional assays measuring ion channel currents in transfected cell lines .
Q. How is the receptor selectivity of this compound validated in preclinical studies?
Researchers use competitive binding assays to compare Encenicline’s affinity for α7nAChRs against other receptor subtypes (e.g., α4β2nAChRs). Electrophysiological techniques, such as patch-clamp recordings in HEK-293 cells expressing α7 or α4β2 receptors, confirm functional selectivity by measuring ion flux responses to acetylcholine and Encenicline co-administration .
Advanced Research Questions
Q. How do researchers design clinical trials to assess Encenicline’s cognitive effects in Alzheimer’s disease or schizophrenia?
Trials typically employ randomized, double-blind, placebo-controlled crossover designs with pharmacodynamic (PD) endpoints like cognitive test batteries (e.g., Sternberg short-term memory test, digit symbol substitution test) . For example, a Phase II study measured Drug Liking (VAS scales) and abuse potential against active comparators (e.g., phentermine), using mixed-effect statistical models to compare maximum effect (Emax) and area under the effect curve (AUE) .
Q. Why did Encenicline fail in Phase III trials for Alzheimer’s disease despite promising preclinical and early clinical data?
While Encenicline showed good tolerability, Phase III trials revealed insufficient efficacy in improving cognitive endpoints, likely due to poor target engagement or compensatory mechanisms in advanced disease stages . Methodologically, post-hoc analyses of trial data (e.g., subgroup stratification, biomarker correlations) were used to investigate discrepancies between preclinical models (e.g., transgenic mice) and human populations .
Q. What methods are used to analyze Encenicline’s pharmacokinetic (PK) interactions with co-administered substances like ethanol?
PK studies employ non-compartmental analysis to calculate parameters like Cmax and AUC after co-administration of Encenicline and ethanol. PD interactions are assessed via objective cognitive tests (e.g., divided attention test) and subjective scales (e.g., visual analog scales for sedation). A four-way crossover trial demonstrated no significant PK interaction between Encenicline and ethanol, with plasma concentrations measured via LC-MS/MS .
Q. How do researchers address discrepancies between preclinical and clinical data for Encenicline?
Meta-analyses of preclinical studies (e.g., dose-response curves in animal models) and clinical trial outcomes are conducted to identify translational gaps. For instance, differences in α7nAChR expression patterns across species or disease progression stages may explain efficacy variations . Advanced imaging techniques (e.g., PET ligands for α7nAChR occupancy) are also used to validate target engagement in humans .
Q. What analytical techniques characterize Encenicline’s physicochemical properties, such as polymorphism or hydration states?
X-ray diffraction (XRD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS) are employed to study polymorphic forms and hydration/dehydration behavior. For example, four monohydrate forms of this compound were identified, with stability tested under varying humidity and temperature conditions .
Q. What statistical models are used to evaluate Encenicline’s abuse potential in clinical trials?
Mixed-effect models compare PD endpoints (e.g., Drug Liking Emax) between Encenicline, placebo, and positive controls (e.g., phentermine). A study using ARCI (Addiction Research Center Inventory) scales and balance platform tests found Encenicline’s abuse profile resembled placebo more than stimulants, with p-values <0.05 for key endpoints .
Q. Methodological Resources
- Receptor Binding Assays : Use α7nAChR-transfected cells with radiolabeled α-bungarotoxin for competitive binding studies .
- Clinical Trial Design : Follow CONSORT guidelines for randomization, blinding, and PD endpoint selection .
- Data Contradiction Analysis : Apply hierarchical Bayesian models to integrate preclinical and clinical data, adjusting for interspecies variability .
Properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS.ClH/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19;/h1-3,8,10,13H,4-7,9H2,(H,18,20);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJYTJGIDVTCFF-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673090 | |
Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550999-74-1 | |
Record name | Encenicline hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENCENICLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYV1YE9W06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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